molecular formula C12H17NO2 B12599647 (R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine CAS No. 627509-98-2

(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine

Cat. No.: B12599647
CAS No.: 627509-98-2
M. Wt: 207.27 g/mol
InChI Key: RLDYLNBTVOECPS-NXEZZACHSA-N
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Description

®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine is a chiral amino acid derivative. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group on the beta carbon. The stereochemistry of the compound is defined by the ®-configuration at both the alpha and beta positions, which can influence its reactivity and interaction with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-alpha-methylbenzylamine and 2-methylacrylic acid.

    Amidation Reaction: The ®-alpha-methylbenzylamine is reacted with 2-methylacrylic acid under amidation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine.

Industrial Production Methods

In an industrial setting, the production of ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine may involve:

    Large-Scale Amidation: Scaling up the amidation reaction using industrial reactors and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and scalability.

    Automated Purification: Utilizing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions

®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine has various applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to the active site and altering the enzyme’s activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-[(S)-alpha-Methylbenzyl]-2-methyl-beta-alanine: The enantiomer of the compound with (S)-configuration.

    N-Benzyl-2-methyl-beta-alanine: Lacks the chiral center at the alpha position.

    N-[®-alpha-Methylbenzyl]-beta-alanine: Lacks the methyl group on the beta carbon.

Uniqueness

®-N-[®-alpha-Methylbenzyl]-2-methyl-beta-alanine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of both ®-configurations at the alpha and beta positions distinguishes it from other similar compounds and can result in different biological activities and applications.

Properties

CAS No.

627509-98-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2R)-2-methyl-3-[[(1R)-1-phenylethyl]amino]propanoic acid

InChI

InChI=1S/C12H17NO2/c1-9(12(14)15)8-13-10(2)11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3,(H,14,15)/t9-,10-/m1/s1

InChI Key

RLDYLNBTVOECPS-NXEZZACHSA-N

Isomeric SMILES

C[C@H](CN[C@H](C)C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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